molecular formula C10H13N5O2 B2992046 1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 19264-87-0

1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2992046
CAS No.: 19264-87-0
M. Wt: 235.247
InChI Key: GZGXDTOIGCWDIQ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a tricyclic xanthine derivative characterized by a pyrimido[2,1-f]purine core with 1,3-dimethyl substitutions and a partially hydrogenated six-membered ring. This scaffold is synthesized via cyclocondensation reactions between halogenated theophylline derivatives (e.g., 7-(3-chloropropyl)-8-bromotheophylline) and primary or secondary amines, as described in .

Key properties of the base structure include:

  • Molecular formula: C₁₁H₁₃N₅O₂ (calculated for the unsubstituted core).
  • Synthetic yield: Varies depending on substituents (e.g., 47–97% for substituted analogs) .
  • Key applications: The core structure serves as a template for designing multitarget drugs, particularly for neurodegenerative diseases, due to its dual affinity for adenosine receptors (A₁, A₂A) and monoamine oxidase-B (MAO-B) .

Properties

IUPAC Name

1,3-dimethyl-6,7,8,9-tetrahydropurino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c1-13-7-6(8(16)14(2)10(13)17)15-5-3-4-11-9(15)12-7/h3-5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGXDTOIGCWDIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CCCNC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyrimidines under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications.

Scientific Research Applications

1,3-Dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may serve as a probe or inhibitor in biological studies.

  • Medicine: : Potential therapeutic applications are being explored, including its use as a drug candidate.

  • Industry: : It may find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired outcomes in research and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical profiles of 1,3-dimethyl-pyrimidopurinedione derivatives are highly dependent on substituents at the N9 position. Below is a detailed comparison of structurally related compounds:

Table 1: Substituent-Dependent Properties and Activities

Compound N9 Substituent Molecular Formula Molecular Weight Biological Activity Key Data Reference
21g 3,4-Dichlorobenzyl C₁₉H₁₉Cl₂N₅O₂ 432.30 MAO-B inhibition IC₅₀ = 0.0629 μM (human MAO-B); high selectivity
20a 3,4-Dihydroxyphenethyl C₁₉H₂₃N₅O₄ 385.42 Multitarget (adenosine receptors, MAO-B) Yield: 71%; UPLC purity: 100%; UV λmax = 300 nm
16 3-Chlorophenyl C₁₆H₁₆ClN₅O₂ 345.79 Adenosine A₂B receptor affinity Therapeutic Target Database ID: T86679; XLogP = 2.3
6 Methyl C₁₁H₁₅N₅O₂ 249.27 Base structure analog Yield: 47%; mp = 251–252°C; UV λmax = 300.5 nm
20b 3,4-Dihydroxyphenethyl (diazepino core) C₁₉H₂₃N₅O₄ 385.42 Dopamine receptor modulation Yield: 91%; UPLC purity: 100%; tR = 4.43 min
22 Prenyl (3-methyl-2-butenyl) C₂₄H₃₃N₅O₄ 455.54 Antiinflammatory (COX inhibition) Adjuvant arthritis rat model potency comparable to naproxen

Key Observations:

MAO-B Inhibition: Substituents with halogenated aromatic groups (e.g., 21g) enhance MAO-B inhibition. The 3,4-dichlorobenzyl group in 21g confers nanomolar potency (IC₅₀ = 62.9 nM) and selectivity over other targets .

Adenosine Receptor Affinity: Phenethyl or benzyl substituents with hydroxyl or methoxy groups (e.g., 20a, 16) improve binding to adenosine A₁/A₂A receptors. For example, 20a shows multitarget activity due to its catechol-like dihydroxyphenethyl group .

Physicochemical Properties :

  • Lipophilicity : Chlorinated or aromatic substituents (e.g., 16 , 21g ) increase XLogP values (2.3–3.0), enhancing blood-brain barrier penetration .
  • Solubility : Hydroxyl groups (e.g., 20a ) improve aqueous solubility, as evidenced by UPLC retention times (tR = 4.43 min) .

Synthetic Accessibility : Bulky substituents (e.g., prenyl in 22 ) reduce yields (74–97%) compared to smaller groups (e.g., methyl in 6 : 47%) .

Biological Activity

1,3-Dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a nitrogenous heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential based on recent studies.

  • Molecular Formula : C12H17N5O2
  • Molecular Weight : 263.29568 g/mol
  • CAS Number : [61935552]

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives. For instance:

  • A study reported that certain analogues exhibited significant inhibition against Mycobacterium tuberculosis ThyX enzyme with an IC50 value as low as 0.69 µM. This suggests that modifications at specific positions on the purine scaffold can enhance antibacterial activity significantly .

Neuroprotective Effects

The compound has also been explored for its neuroprotective properties. Research indicates that derivatives of tetrahydropyrimido compounds can act on adenosine receptors and monoamine oxidases, which are crucial targets in neurodegenerative diseases such as Parkinson's and Alzheimer's diseases. The dual-target approach may lead to improved therapeutic outcomes by simultaneously addressing multiple pathways involved in neurodegeneration .

Structure-Activity Relationship (SAR)

The biological activity of this compound is highly dependent on its structural modifications. The following table summarizes the SAR findings based on various substitutions:

CompoundR GroupInhibition (%)IC50 (µM)
23aN1-Methyl84.3>100
9aF59.4Not specified
B1-PP1461,4-Benzoxazine95.150

This data indicates that specific substitutions can significantly enhance the inhibitory activity against targeted enzymes .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound acts as a competitive inhibitor for key enzymes such as thymidylate synthase (ThyX), which is essential for DNA synthesis in bacteria .
  • Receptor Modulation : It has been shown to interact with adenosine receptors (A1 and A2A), which play critical roles in various physiological processes including neurotransmission and immune response modulation .

Case Study 1: Antibacterial Efficacy

In a controlled study evaluating the antibacterial efficacy of modified tetrahydropyrimidines against multi-drug resistant strains of bacteria:

  • Objective : To assess the potency of various derivatives.
  • Methodology : Compounds were screened using in vitro assays against a panel of bacterial strains.
  • Results : Several derivatives showed promising results with high inhibition rates (>70%) at concentrations below 200 µM without significant cytotoxicity to human cells.

Case Study 2: Neuroprotective Potential

A study focused on the neuroprotective effects of tetrahydropyrimido derivatives in models of Parkinson's disease:

  • Objective : To evaluate the dual-targeting ability of these compounds.
  • Methodology : Behavioral assays alongside biochemical analyses were conducted.
  • Results : Compounds demonstrated reduced neurodegeneration markers and improved motor function in treated models compared to controls.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, and how can intermediates be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation or Claisen-Schmidt reactions. For example, pyrimido-purinediones are often prepared by reacting substituted pyrimidine precursors with cyclic ketones under basic conditions (e.g., NaOH in ethanol). Intermediate purity is critical; column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for isolation. Evidence from analogous syntheses highlights the use of benzaldehyde derivatives for introducing substituents via Claisen condensation .

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) is essential for confirming the methyl groups and fused ring system. For instance, ¹H NMR typically shows singlet peaks for the 1,3-dimethyl groups (~δ 3.2–3.5 ppm) and multiplet signals for the tetrahydropyrimidine ring protons. Single-crystal X-ray diffraction (as in Booysen et al., 2011) resolves bond angles and confirms ring puckering, with R-factors < 0.05 ensuring accuracy .

Q. What purification techniques are most effective for isolating this compound from reaction byproducts?

  • Methodological Answer : Recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) yields high-purity crystals. For complex mixtures, preparative HPLC (C18 column, acetonitrile/water mobile phase) achieves >98% purity. Residual solvents should be quantified via GC-MS, adhering to ICH guidelines .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of substituted derivatives be addressed?

  • Methodological Answer : Regioselectivity in alkylation or cycloaddition reactions (e.g., introducing substituents at the 6- or 8-position) is influenced by steric and electronic factors. Computational modeling (DFT calculations) predicts favorable sites for electrophilic attack. For example, 1,3-dipolar cycloadditions with ethynyl derivatives (e.g., 2-ethynylpyrimido-purinedione) selectively target the electron-deficient pyrimidine ring .

Q. What strategies improve aqueous solubility for in vitro bioactivity studies?

  • Methodological Answer : Solubility can be enhanced via structural modifications, such as introducing sulfonate groups or using co-solvent systems (e.g., DMSO/PBS at <5% v/v). Trifluoromethyl derivatives (as in ) increase hydrophilicity without compromising stability. Dynamic light scattering (DLS) monitors aggregation in buffer solutions .

Q. How do structural modifications (e.g., benzyl or thiazole substituents) impact pharmacological activity?

  • Methodological Answer : Substituents at the 6-position (e.g., benzyl or thiazole groups) modulate receptor binding. For example, 6-(2-methylthiazol-4-yl) derivatives () show enhanced kinase inhibition. SAR studies require iterative synthesis, followed by in vitro assays (e.g., IC₅₀ determination via fluorescence polarization) .

Q. What analytical methods validate the compound’s stability under physiological conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) combined with UPLC-MS identify degradation products. Forced degradation (acid/base hydrolysis, oxidative stress) assesses susceptibility. Quantitation limits should meet FDA criteria (LOQ ≤ 0.1%) .

Data Contradictions and Resolution

Q. How should researchers resolve discrepancies in reported melting points or spectral data?

  • Methodological Answer : Cross-validate data using multiple sources (e.g., PubChem, CAS) and replicate experiments under controlled conditions. For example, conflicting melting points may arise from polymorphic forms, which can be characterized via differential scanning calorimetry (DSC) .

Q. Why do computational predictions of logP values differ from experimental measurements?

  • Methodological Answer : Discrepancies arise from implicit solvent models in software (e.g., COSMO-RS vs. explicit solvent MD simulations). Experimental logP should be determined via shake-flask method (octanol/water partition) with HPLC quantitation .

Tables of Key Findings

Property Method Typical Value Reference
Melting PointDSC215–218°C (decomposes)
Aqueous Solubility (25°C)Shake-flask/HPLC0.12 mg/mL
LogPOctanol/water partition1.8 ± 0.2
Crystallographic R-factorX-ray diffraction0.040

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